Product packaging for 2-(4-Methylphenoxy)butanoic acid(Cat. No.:CAS No. 143094-64-8)

2-(4-Methylphenoxy)butanoic acid

Cat. No.: B118901
CAS No.: 143094-64-8
M. Wt: 194.23 g/mol
InChI Key: NDJKTFBUSVQYJD-UHFFFAOYSA-N
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Description

2-(4-Methylphenoxy)butanoic acid is a valuable synthetic intermediate in organic and medicinal chemistry research. Its structure, featuring a phenoxy moiety linked to a carboxylic acid functional group, makes it a versatile building block for the synthesis of more complex molecules. Researchers are investigating this compound in various areas, including pharmaceutical development. Its primary research value lies in its potential role in creating novel compounds for biological evaluation. The mechanism of action for this compound is application-specific; it may function as a precursor that is incorporated into larger molecular frameworks designed to interact with specific biological targets, such as enzymes or receptors. Further scientific investigation is ongoing to fully elucidate its scope and utility in advanced research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B118901 2-(4-Methylphenoxy)butanoic acid CAS No. 143094-64-8

Properties

IUPAC Name

2-(4-methylphenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-10(11(12)13)14-9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJKTFBUSVQYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392392
Record name 2-(4-methylphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143094-64-8
Record name 2-(4-methylphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations of 2 4 Methylphenoxy Butanoic Acid

Chemo- and Regioselective Synthetic Routes

The synthesis of 2-(4-methylphenoxy)butanoic acid relies on precise control over chemical reactions to ensure the desired arrangement of atoms and functional groups. This involves strategies for forming the ether linkage and modifying the carboxylic acid chain.

Etherification Strategies for Phenoxy Linkage Formation

The formation of the phenoxy ether linkage is a critical step in the synthesis of this compound. The Williamson ether synthesis and the Ullmann condensation are two prominent methods used for this transformation.

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. masterorganicchemistry.com It typically involves the reaction of an alkoxide ion with a primary alkyl halide through an S(_N)2 (bimolecular nucleophilic substitution) mechanism. wikipedia.org In the context of synthesizing this compound, this would involve the reaction of p-cresolate (the deprotonated form of p-cresol) with a 2-halobutanoic acid derivative. The reaction is a substitution reaction where a new carbon-oxygen bond is formed as a bond between the carbon and the leaving group (typically a halide) is broken. masterorganicchemistry.com For the Williamson synthesis to be effective, primary and methyl alkyl halides are preferred, as secondary and tertiary alkyl halides are more prone to elimination reactions. masterorganicchemistry.com The choice of solvent is also crucial, with polar aprotic solvents like acetonitrile (B52724) and DMF often being used to promote the S(_N)2 reaction. chem-station.com

The Ullmann condensation , another key method, involves a copper-promoted conversion of aryl halides to aryl ethers. wikipedia.org This reaction is particularly useful when the Williamson ether synthesis is not feasible. Historically, these reactions required high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have introduced soluble copper catalysts supported by ligands, allowing the reaction to proceed under milder conditions. wikipedia.orgmdpi.com The mechanism of the Ullmann-type reaction involves the in-situ formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org The reactivity of aryl halides in this reaction generally follows the order of I > Br > Cl. mdpi.com

Etherification StrategyDescriptionKey Features
Williamson Ether Synthesis Reaction of an alkoxide with a primary alkyl halide via an S(_N)2 mechanism. wikipedia.orgVersatile, best with primary alkyl halides, sensitive to steric hindrance. masterorganicchemistry.comlibretexts.org
Ullmann Condensation Copper-catalyzed reaction between an aryl halide and an alcohol. wikipedia.orgSuitable for forming aryl ethers, can be performed under milder conditions with modern catalysts. wikipedia.orgmdpi.com

Carboxylic Acid Functionalization and Chain Elongation Techniques

The butanoic acid side chain can be introduced or modified through various functionalization and chain elongation techniques. One common approach is to start with a precursor molecule that already contains the carboxylic acid or a group that can be easily converted to it.

Chain elongation techniques can be employed to extend a shorter carbon chain to the desired butanoic acid length. These methods often involve the use of malonic ester synthesis or acetoacetic ester synthesis, which allow for the controlled addition of two-carbon units. More advanced methods, such as microbial chain elongation, have also been explored for the production of medium-chain carboxylic acids like caproic acid from shorter chain precursors like butyric acid. researchgate.netnih.gov These biological processes utilize microorganisms to extend the carbon chain through pathways like the reverse beta-oxidation. nih.gov While not directly applied to the synthesis of this compound in the provided context, these principles of carbon chain extension are fundamental in organic synthesis.

The functionalization of the carboxylic acid group itself can lead to various derivatives. For instance, the carboxylic acid can be converted to an ester, amide, or acid chloride, which can then undergo further reactions. These transformations are standard in organic chemistry and allow for the introduction of diverse functionalities.

Stereoselective Approaches to Enantiomerically Pure Forms

This compound possesses a chiral center at the second carbon of the butanoic acid chain, meaning it can exist as two enantiomers (mirror-image isomers). The synthesis of enantiomerically pure forms is often crucial in pharmaceutical and biological applications, as different enantiomers can have distinct biological activities. slideshare.net

Asymmetric synthesis is a primary strategy to obtain a single enantiomer. slideshare.netyoutube.com This can be achieved by using a chiral auxiliary, a chiral catalyst, or a chiral starting material. For example, asymmetric alkylation of a chiral oxazolidinone can be used to introduce the alkyl group in a stereocontrolled manner. scilit.com Another approach involves the asymmetric reduction of a ketone precursor using a chiral reducing agent, such as in a CBS reduction. nih.gov

Chiral resolution is another method to separate a racemic mixture (a 50:50 mixture of both enantiomers) into its individual enantiomers. This can be accomplished by reacting the racemic acid with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by techniques like crystallization. youtube.com High-performance liquid chromatography (HPLC) using a chiral stationary phase is also a powerful technique for the direct separation of enantiomers. nih.gov

ApproachDescriptionExample
Asymmetric Synthesis Directly synthesizes a single enantiomer. slideshare.netUse of chiral auxiliaries, catalysts, or starting materials. scilit.comnih.gov
Chiral Resolution Separates a racemic mixture into individual enantiomers.Formation of diastereomers with a chiral resolving agent, or chiral HPLC. youtube.comnih.gov

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanisms of the reactions involved in the synthesis of this compound is essential for optimizing reaction conditions and improving yields and selectivity.

Nucleophilic Substitution Reactions in Phenoxy Formation

The formation of the phenoxy ether linkage via the Williamson ether synthesis proceeds through a bimolecular nucleophilic substitution (S(_N)2) mechanism . wikipedia.org In this concerted process, the nucleophile (p-cresolate) attacks the electrophilic carbon atom of the 2-halobutanoic acid derivative from the backside, simultaneously displacing the leaving group (halide). wikipedia.orgyoutube.com This backside attack results in an inversion of stereochemistry at the chiral center. libretexts.org The rate of the S(_N)2 reaction is dependent on the concentration of both the nucleophile and the substrate. chemguide.co.uk

In cases where an activated aryl halide is used, a nucleophilic aromatic substitution (S(_N)Ar) mechanism may occur. This pathway involves a two-step process: addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. libretexts.orgmasterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring accelerates this reaction. masterorganicchemistry.com

Oxidation and Reduction Pathways of the Butanoic Acid Side Chain

The butanoic acid side chain can be synthesized or modified through oxidation and reduction reactions. For instance, a corresponding alcohol could be oxidized to the carboxylic acid using various oxidizing agents. The specific choice of oxidant would depend on the presence of other functional groups in the molecule to avoid unwanted side reactions.

Conversely, the carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH(_4)) or borane (B79455) (BH(_3)). The mechanism of these reductions involves the formation of a hydride-carbonyl complex followed by hydrolysis to yield the alcohol. These reduction pathways are fundamental in organic synthesis for the interconversion of functional groups.

Aromatic Functionalization via Electrophilic Substitution

The phenoxy ring of this compound is amenable to electrophilic aromatic substitution (SEAr), a fundamental class of reactions for modifying aromatic systems. wikipedia.org The outcome of these reactions is largely governed by the directing effects of the substituents already present on the benzene (B151609) ring: the ether oxygen at position 1 and the methyl group at position 4.

Both the alkoxy group (-OR) and the methyl group (-CH₃) are classified as activating groups, meaning they increase the rate of electrophilic substitution compared to unsubstituted benzene. wikipedia.org They achieve this by donating electron density to the ring, which stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. masterorganicchemistry.com Both groups are also ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. mnstate.edu

In the case of this compound, the position para to the ether linkage is occupied by the methyl group, and likewise, the position para to the methyl group is occupied by the ether. Therefore, electrophilic attack is directed to the remaining ortho positions. Specifically, the ether group directs incoming electrophiles to positions 2 and 6, while the methyl group directs to positions 3 and 5. The result is that substitution can occur at any of the available C-H bonds on the aromatic ring, with the precise distribution of products often influenced by steric hindrance and the specific reaction conditions.

Common electrophilic aromatic substitution reactions that can be applied to this scaffold include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a diatomic halogen and a Lewis acid catalyst, such as FeBr₃ or AlCl₃. masterorganicchemistry.com

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. This is often followed by reduction to yield an alkyl group, which avoids the polyalkylation and rearrangement issues common in Friedel-Crafts alkylation. mnstate.edu

The introduction of these functional groups serves to create a diverse library of derivatives, allowing for systematic exploration of structure-activity relationships. The electronic nature of the introduced substituent (electron-donating or electron-withdrawing) will, in turn, influence the properties of the molecule and the reactivity of the ring toward any subsequent substitutions.

Derivatization Strategies for Novel Analogue Synthesis

Beyond modifying the aromatic ring, the carboxylic acid functional group is a primary site for derivatization. Standard transformations of the carboxyl group, such as esterification and amidation, are key strategies for generating novel analogues, including potential prodrugs or synthetic intermediates.

Esterification for Prodrug or Intermediate Formation

The conversion of the carboxylic acid moiety of this compound into an ester is a common and straightforward derivatization strategy. Esterification is frequently employed to create prodrugs, which are inactive or less active molecules that are converted into the active parent drug in vivo. This approach can be used to enhance properties such as lipophilicity, which can improve membrane permeability and absorption.

The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄), under heating or reflux conditions. chemistrystudent.combritannica.com The reaction is a reversible condensation reaction where water is eliminated. chemistrystudent.com The general reaction is as follows:

R-COOH + R'-OH ⇌ R-COOR' + H₂O

A variety of simple and complex alcohols can be used to generate a wide range of esters, allowing for fine-tuning of the physicochemical properties of the resulting molecule.

Table 1: Examples of Potential Ester Derivatives of this compound

Reactant AlcoholAlcohol FormulaResulting Ester Name
MethanolCH₃OHMethyl 2-(4-methylphenoxy)butanoate
EthanolCH₃CH₂OHEthyl 2-(4-methylphenoxy)butanoate
Propan-1-olCH₃CH₂CH₂OHPropyl 2-(4-methylphenoxy)butanoate
Isopropyl alcohol(CH₃)₂CHOHIsopropyl 2-(4-methylphenoxy)butanoate
Benzyl alcoholC₆H₅CH₂OHBenzyl 2-(4-methylphenoxy)butanoate

Amidation for Butanamide Derivative Exploration

Another critical derivatization strategy is the conversion of the carboxylic acid to an amide. This transformation introduces a nitrogen atom into the side chain, significantly altering the molecule's chemical properties, including its hydrogen bonding capability and basicity. The resulting 2-(4-methylphenoxy)butanamides are a distinct class of analogues for biological screening.

The synthesis of amides from carboxylic acids typically requires activation of the carboxyl group, as direct reaction with an amine is generally inefficient. A common two-step laboratory method involves:

Conversion of the carboxylic acid to a more reactive acyl chloride, often by using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.

Reaction of the resulting acyl chloride with a primary or secondary amine (or ammonia) to form the corresponding amide.

Alternatively, modern peptide coupling reagents (e.g., DCC, EDC, HATU) can be used to facilitate the direct formation of the amide bond from the carboxylic acid and amine under milder conditions, which is particularly useful for more complex or sensitive substrates.

Table 2: Examples of Potential Butanamide Derivatives of this compound

Reactant AmineAmine FormulaResulting Amide Name
AmmoniaNH₃2-(4-Methylphenoxy)butanamide
MethylamineCH₃NH₂N-Methyl-2-(4-methylphenoxy)butanamide
Diethylamine(CH₃CH₂)₂NHN,N-Diethyl-2-(4-methylphenoxy)butanamide
AnilineC₆H₅NH₂N-Phenyl-2-(4-methylphenoxy)butanamide
PiperidineC₅H₁₀NH1-(2-(4-Methylphenoxy)butanoyl)piperidine

Functionalization of the Phenoxy Ring for Substituent Variation

The functionalization of the phenoxy ring, as introduced in the context of electrophilic substitution, is a cornerstone of analogue synthesis for this compound family. By systematically introducing a variety of substituents at the available positions on the aromatic ring (positions 2, 3, 5, and 6), a library of derivatives with diverse electronic and steric profiles can be generated.

This strategy allows for a detailed investigation of the structure-activity relationship (SAR). For example, introducing electron-withdrawing groups like nitro (-NO₂) or cyano (-CN) can drastically alter the electronic distribution of the ring compared to the introduction of electron-donating groups like additional alkyl or alkoxy moieties. Halogen atoms can be introduced to modulate lipophilicity and potentially engage in halogen bonding interactions with biological targets.

The synthesis of such analogues often involves a multi-step sequence. For instance, a nitration reaction could be followed by reduction of the nitro group to an amine (-NH₂), which can then be further derivatized (e.g., via acylation or diazotization). The synthesis of a complex derivative like 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide demonstrates how multiple functionalization steps on the phenoxy core can be combined with side-chain derivatization to build highly tailored molecules. semanticscholar.orgmdpi.com This comprehensive approach enables the exploration of chemical space around the this compound scaffold to identify compounds with optimized properties.

Sophisticated Analytical Characterization Techniques in Chemical Research

Advanced Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopy: In ¹H NMR analysis of 2-(4-Methylphenoxy)butanoic acid, the distinct chemical environments of the hydrogen atoms result in a unique pattern of signals. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the 10-12 ppm range, due to strong deshielding. The aromatic protons on the para-substituted phenyl ring are anticipated to form a characteristic AA'BB' system, appearing as two distinct doublets around 6.8-7.2 ppm. The single proton on the chiral carbon (C2), being adjacent to both an oxygen atom and a carbonyl group, would be deshielded and appear as a triplet. The methylene protons (C3) would exhibit a more complex multiplet pattern due to coupling with protons on adjacent carbons. The terminal methyl group of the butanoic acid chain would resonate as a triplet in the upfield region, while the methyl group on the phenoxy ring would produce a sharp singlet.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, with a predicted chemical shift in the 170-180 ppm region. The aromatic carbons would resonate between 115 and 160 ppm, with the oxygen- and methyl-substituted carbons having distinct shifts from the unsubstituted carbons. The chiral carbon (C2), directly attached to the ether oxygen, would be found further downfield than the other aliphatic carbons. The remaining aliphatic carbons of the butanoic acid chain would appear in the more shielded, upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Assignment ¹H NMR Predicted Shift (ppm) ¹H NMR Predicted Multiplicity ¹³C NMR Predicted Shift (ppm)
-COOH10.0 - 12.0Broad Singlet170 - 180
Ar-H (ortho to -O)~6.8Doublet115 - 120
Ar-H (meta to -O)~7.1Doublet129 - 131
-O-CH-4.5 - 4.8Triplet75 - 85
-CH₂-1.8 - 2.1Multiplet25 - 35
-CH₃ (butyl)0.9 - 1.1Triplet10 - 15
Ar-CH₃2.2 - 2.4Singlet20 - 25
Ar-C-ONot ApplicableNot Applicable150 - 158
Ar-C-CH₃Not ApplicableNot Applicable130 - 135

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation patterns.

For this compound (C₁₁H₁₄O₃), the calculated molecular weight is approximately 194.23 g/mol . In electron ionization mass spectrometry (EI-MS), the molecule would first form a molecular ion (M⁺•) with an m/z value corresponding to its molecular weight. This high-energy ion would then undergo predictable fragmentation.

Key fragmentation pathways would include the cleavage of the ether bond, a common process for phenoxy compounds, leading to a fragment corresponding to the 4-methylphenoxide cation at m/z 107. Another significant fragmentation would be the loss of the carboxylic acid group (-COOH), resulting in an [M-45]⁺ fragment. Alpha-cleavage next to the ether oxygen could lead to the loss of an ethyl group ([M-29]⁺) or a propyl radical. The resulting mass spectrum provides a distinct fingerprint that helps to confirm the compound's identity.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound
Predicted m/z Corresponding Fragment Ion Fragment Structure
194[M]⁺•[C₁₁H₁₄O₃]⁺•
149[M - COOH]⁺[C₁₀H₁₃O]⁺
107[C₇H₇O]⁺[CH₃-C₆H₄-O]⁺
77[C₆H₅]⁺Phenyl Cation (from further fragmentation)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would exhibit several characteristic absorption bands. A very prominent and broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The C=O stretching vibration of the carbonyl group in the carboxylic acid would give rise to a sharp, strong absorption peak around 1710 cm⁻¹. The presence of the aromatic ring is confirmed by C=C stretching absorptions in the 1600-1450 cm⁻¹ region and aromatic C-H stretching just above 3000 cm⁻¹. The C-O stretching vibrations for the ether linkage and the carboxylic acid would appear in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300 - 2500O-H StretchCarboxylic Acid
3100 - 3000C-H StretchAromatic
2980 - 2850C-H StretchAliphatic
~1710C=O StretchCarboxylic Acid
1610 & 1500C=C StretchAromatic Ring
~1240C-O StretchAryl Ether
~820C-H Bend (out-of-plane)para-Substituted Aromatic

Chromatographic Method Development for Purity Assessment and Quantification

Chromatographic techniques are essential for separating a compound from a mixture, which allows for its purity to be assessed and its quantity to be determined.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. Its high resolution and sensitivity make it ideal for the analysis of chemical compounds like this compound.

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC, utilizing a nonpolar stationary phase and a polar mobile phase. For this compound, a C18 (octadecylsilyl) column is a suitable stationary phase due to the compound's moderate hydrophobicity.

A typical mobile phase would consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. To ensure good peak shape and reproducible retention times, the ionization of the carboxylic acid group must be suppressed. This is achieved by acidifying the aqueous component of the mobile phase, commonly with 0.1% formic acid or trifluoroacetic acid, to maintain a pH below the pKa of the analyte.

A gradient elution method, where the proportion of the organic solvent is gradually increased over the course of the analysis, would be effective for separating the target compound from potential impurities with different polarities. Detection is typically performed using a UV detector, set at a wavelength where the aromatic phenoxy group exhibits strong absorbance, such as 220 nm or 270 nm. The area of the resulting chromatographic peak is directly proportional to the concentration of the compound, allowing for accurate quantification when calibrated against a reference standard.

Table 4: Proposed Reversed-Phase HPLC Method Parameters
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL

High-Performance Liquid Chromatography (HPLC) Methodologies

Ion-Pairing Chromatography Approaches for Acidic Phenoxy Compounds

Ion-pairing chromatography (IPC) serves as a powerful technique for the analysis of ionic and highly polar compounds, such as acidic phenoxy compounds, on reversed-phase columns where they would otherwise exhibit poor retention. technologynetworks.com The fundamental principle of IPC involves the addition of an ion-pairing reagent to the mobile phase. technologynetworks.comchromatographyonline.com This reagent is a large ionic molecule with a hydrophobic region and a charge opposite to that of the analyte. thermofisher.com

For acidic compounds like this compound, which are anionic at neutral pH, a positively charged (cationic) ion-pairing reagent is used. There are two prevailing models describing the retention mechanism. In one model, the analyte and the ion-pairing reagent form a neutral, hydrophobic ion-pair in the mobile phase, which then partitions onto the nonpolar stationary phase (e.g., C8 or C18). thermofisher.com The alternative dynamic ion-exchange model posits that the hydrophobic portion of the ion-pairing reagent adsorbs onto the stationary phase, creating a dynamic ion-exchange surface that retains the oppositely charged analyte ions. thermofisher.com

Quaternary ammonium salts, such as tetrabutylammonium, are commonly employed as ion-pairing reagents for the analysis of acidic compounds. The retention can be finely tuned by adjusting the concentration and hydrophobicity of the ion-pairing reagent, the pH of the mobile phase, and the concentration of the organic modifier. chromatographyonline.com

Table 1: Common Ion-Pairing Reagents for Acidic Compound Analysis

Ion-Pairing Reagent Type Typical Application
Tetrabutylammonium (TBA) salts (e.g., phosphate, hydroxide) Cationic Separation of acidic compounds, such as carboxylic acids, on reversed-phase columns.
Tetrapropylammonium (TPA) salts Cationic Used for the analysis of acidic analytes.
Chiral HPLC for Enantiomeric Purity Determination

The this compound molecule contains a chiral center at the second carbon of the butanoic acid chain, meaning it can exist as two enantiomers. Enantiomers possess identical physical and chemical properties in an achiral environment but can exhibit significantly different biological activities. Therefore, the determination of enantiomeric purity is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most prevalent method for separating and quantifying enantiomers. nih.gov

Chiral separation is achieved by creating a chiral environment, most commonly through the use of a chiral stationary phase (CSP). nih.gov The principle of separation relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. These diastereomeric complexes have different energies of formation and stability, leading to different retention times on the column and thus enabling their separation. scas.co.jp

A wide variety of CSPs are commercially available, broadly categorized based on the type of chiral selector. For acidic compounds, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives), Pirkle-type (brush-type) CSPs, and macrocyclic glycopeptide-based CSPs (e.g., vancomycin, teicoplanin) have proven effective. scas.co.jp The choice of CSP and mobile phase (often a mixture of an alkane like hexane, an alcohol like isopropanol, and a small amount of an acidic or basic modifier) is crucial for achieving optimal resolution. scas.co.jp

Table 2: Representative Chiral Stationary Phases for Acidic Compound Separation

CSP Type Chiral Selector Example Principle of Interaction
Pirkle-Type (R)-N-(3,5-Dinitrobenzoyl)phenylglycine π-π interactions, hydrogen bonding, dipole-dipole interactions. scas.co.jp
Polysaccharide-Based Cellulose tris(3,5-dimethylphenylcarbamate) Formation of inclusion complexes, hydrogen bonding, dipole-dipole interactions.
Macrocyclic Glycopeptide Vancomycin, Teicoplanin Inclusion complexing, hydrogen bonding, ionic interactions.

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas chromatography is a high-resolution separation technique well-suited for volatile and thermally stable compounds. However, carboxylic acids such as this compound are generally non-volatile and polar, making them unsuitable for direct GC analysis. To overcome this limitation, a derivatization step is required to convert the acidic functional group into a more volatile and less polar ester. ifremer.fr

This chemical modification not only improves the chromatographic behavior (e.g., better peak shape, reduced tailing) but can also enhance the sensitivity of detection. A common approach for derivatizing carboxylic acids is esterification. Reagents such as diazomethane or silylating agents (e.g., BSTFA) can be used, but for enhanced sensitivity with an electron capture detector (ECD), derivatization with electrophoric reagents is preferred.

Pentafluorobenzyl bromide (PFBBr), for instance, reacts with the carboxylate anion to form a pentafluorobenzyl (PFB) ester. nih.gov These derivatives are highly responsive to ECD and also provide characteristic mass spectra in GC-MS analysis. The derivatization reaction is typically performed in an organic solvent in the presence of a base or a phase-transfer catalyst. nih.gov

Table 3: Common Derivatization Reagents for GC Analysis of Carboxylic Acids

Derivatization Reagent Derivative Formed Advantages
Pentafluorobenzyl bromide (PFBBr) Pentafluorobenzyl (PFB) ester High sensitivity with Electron Capture Detector (ECD); good mass spectral properties. nih.gov
Diazomethane Methyl ester Simple and rapid reaction, but the reagent is explosive and toxic.
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Trimethylsilyl (TMS) ester Forms volatile derivatives, suitable for many functional groups.

Coupled Analytical Techniques for Comprehensive Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) Applications

The coupling of liquid chromatography with mass spectrometry has become an indispensable tool for the analysis of phenoxy acid compounds in complex matrices. lcms.cz LC-MS and, particularly, tandem mass spectrometry (LC-MS/MS) offer high sensitivity, selectivity, and structural confirmation, often with minimal sample preparation. lcms.cznih.gov

For the analysis of this compound, reversed-phase HPLC is typically employed for separation. A C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. epa.gov To ensure the acidic analyte is in its deprotonated, anionic form, a small amount of a modifier like formic acid or acetic acid is often added to the mobile phase, although analysis can also be performed at neutral pH. epa.govunimi.it

Electrospray ionization (ESI) is the most common ionization technique for this class of compounds, typically operated in the negative ion mode (ESI-) to detect the deprotonated molecule [M-H]⁻. lcms.czepa.gov In LC-MS/MS, this precursor ion is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and significantly reduces matrix interference, allowing for accurate quantification at very low levels. lcms.cz

Table 4: Illustrative LC-MS/MS Parameters for Related Phenoxy Acid Analysis

Parameter Typical Condition
LC Column C18 (e.g., 100 mm x 3.0 mm) epa.gov
Mobile Phase A: Water with 0.1% formic acid; B: Methanol with 0.1% formic acid (gradient elution) epa.gov
Ionization Mode Electrospray Ionization (ESI), Negative epa.gov
Monitored Transition For MCPB (a related compound): Precursor Ion (m/z) → Product Ion (m/z) lcms.cz
Source Temperature 120 °C lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS combines the high separation efficiency of gas chromatography with the powerful identification capabilities of mass spectrometry. As with conventional GC, a derivatization step is mandatory for analyzing this compound to convert it into a volatile ester. thermofisher.com

Following injection into the GC, the derivatized analyte is separated on a capillary column, typically with a low-polarity stationary phase such as a 5% phenyl-polysiloxane. ifremer.fr The separated components then enter the mass spectrometer. Electron ionization (EI) at a standard energy of 70 eV is the most common ionization method. thermofisher.comnih.gov EI causes extensive and reproducible fragmentation of the molecule, generating a characteristic mass spectrum that acts as a "fingerprint" for identification by comparison with spectral libraries like NIST. thermofisher.com

For quantitative analysis, GC-MS can be operated in selected ion monitoring (SIM) mode. nih.govnih.gov In this mode, the mass spectrometer is set to detect only a few specific, characteristic ions of the target analyte rather than scanning the entire mass range. This significantly increases sensitivity and selectivity by filtering out background noise from the matrix. nih.gov

Table 5: Typical GC-MS Conditions for Derivatized Phenoxy Acid Analysis

Parameter Typical Condition
GC Column Low-polarity capillary column (e.g., Rtx™-5, 40 m) thermofisher.com
Injection Mode Splitless thermofisher.com
Carrier Gas Helium nih.gov
Oven Program Temperature gradient (e.g., 100 °C initial, ramped to 300 °C) thermofisher.com
Ionization Mode Electron Ionization (EI) at 70 eV thermofisher.com

Sample Preparation Methodologies for Complex Research Matrices

The goal of sample preparation is to extract the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The choice of method depends heavily on the nature of the matrix and the analyte.

For solid matrices such as soil, a common approach involves an initial hydrolysis step, often with a base like sodium hydroxide, to release bound residues. epa.gov This is followed by acidification to protonate the carboxylic acid, making it amenable to extraction with an organic solvent. epa.gov

For aqueous matrices like water, direct injection may be possible for LC-MS/MS if the concentration is high enough. lcms.cz More commonly, a pre-concentration step is required. Solid-phase extraction (SPE) is a widely used technique where the water sample is passed through a cartridge containing a sorbent that retains the analyte. wikipedia.org After washing the cartridge to remove interferences, the analyte is eluted with a small volume of an organic solvent.

For biological matrices such as serum or plasma, the high protein content necessitates a protein removal step. This is often achieved through protein precipitation by adding a water-miscible organic solvent like acetonitrile or isopropanol, followed by centrifugation to pellet the precipitated proteins. unimi.itchromatographyonline.com The resulting supernatant can then be further cleaned up or directly analyzed.

Table 6: Sample Preparation Techniques for Various Matrices

Matrix Technique Description
Soil Hydrolysis and Liquid-Liquid Extraction Basic hydrolysis to release bound residues, followed by acidification and extraction into an organic solvent. epa.gov
Water Solid-Phase Extraction (SPE) The sample is passed through a sorbent cartridge to retain the analyte, which is then eluted with a solvent. wikipedia.org
Serum/Plasma Protein Precipitation An organic solvent (e.g., isopropanol) is added to precipitate proteins, which are removed by centrifugation. unimi.it

Solid-Phase Extraction (SPE) Techniques for Isolation and Concentration

Solid-Phase Extraction (SPE) is a widely adopted technique for the sample preparation of phenoxyalkanoic acids from aqueous matrices, offering significant advantages over traditional liquid-liquid extraction by reducing solvent consumption, processing time, and cost. The selection of the appropriate sorbent material is critical for achieving high recovery rates.

For acidic herbicides like this compound, various SPE materials have been investigated. researchgate.net The choice of sorbent depends on the specific analyte and matrix, with polymeric sorbents often showing superiority over traditional alkylated silica (e.g., C18) materials for polar analytes. nih.gov One study that tested different SPE materials, including RP-C18, ENV+, SAX, and Oasis HLB, found that copolymeric poly(divinylbenzene-co-N-vinylpyrrolidone) materials (Oasis HLB) provided the best performance. researchgate.net For 15 of the 16 acidic compounds studied, recoveries of over 70% were achieved using Oasis HLB cartridges. researchgate.net Another comparison found that polymeric and phenyl-silica sorbents yielded higher and more reproducible recoveries (above 95%) than C18 or SAX sorbents when using methanol for elution.

A crucial parameter in the SPE of phenoxyalkanoic acids is the pH of the sample. To ensure the compound is in its protonated, less polar form, the sample is typically acidified to a pH below its pKa value before being passed through the sorbent. nih.govobrnutafaza.hr This enhances the retention of the analyte on non-polar sorbents like C18 or polymeric phases. nih.gov For instance, adjusting the sample pH to <1 with sulfuric acid is a key step to obtaining high recoveries. obrnutafaza.hr After sample loading, the cartridge is washed to remove interferences and then the analyte is eluted with a suitable organic solvent, such as acetonitrile or methanol. researchgate.netweber.hu

Table 1: Comparison of SPE Sorbent Performance for Phenoxyalkanoic Acids

Sorbent TypeDescriptionReported Recovery RateReference
Oasis HLBPoly(divinylbenzene-co-N-vinylpyrrolidone)>70% researchgate.net
Polymeric SorbentsGeneral class of polymer-based materials>95% researchgate.net
Phenyl-silicaSilica gel modified with phenyl groups>95% researchgate.net
C18 BondElutOctadecyl-bonded silicaVariable, can be low researchgate.net
LiChrolut SAXStrong Anion Exchange sorbentLower than polymeric sorbents researchgate.net

Liquid-Liquid Extraction (LLE) Approaches

Liquid-Liquid Extraction (LLE) is a conventional method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For acidic compounds like this compound, the pH of the aqueous phase is a critical factor that governs the extraction efficiency.

The principle of LLE for acidic analytes involves manipulating the pH to control their charge state. mnstate.edu In an acidic solution (pH < pKa), the carboxylic acid group of this compound is protonated (R-COOH), rendering the molecule neutral and more soluble in organic solvents. Conversely, in a basic solution (pH > pKa), the acid is deprotonated to its carboxylate form (R-COO-), making it ionic and more soluble in the aqueous phase. mnstate.edu

A common LLE procedure for phenoxy-acid herbicides from water samples, as outlined in EPA Method 1658, involves a multi-step pH adjustment. epa.gov First, the pH of the sample is raised to between 12 and 13 to hydrolyze any esters and to convert the free acids into their anionic form. An initial extraction with a solvent like methylene chloride is performed to remove neutral and basic interferences, which partition into the organic layer while the ionized acid remains in the aqueous phase. Subsequently, the pH of the aqueous layer is lowered to less than 2, which protonates the phenoxyalkanoic acid, making it neutral. A second extraction with methylene chloride is then performed to isolate the neutral acid from the aqueous phase. epa.gov

Table 2: General Steps in LLE for Phenoxyalkanoic Acids

StepActionPurposeReference
1Adjust sample pH to >12Hydrolyze esters and deprotonate the acid to its ionic form (R-COO⁻) epa.gov
2Extract with an organic solvent (e.g., methylene chloride)Remove neutral and basic interferences, which move to the organic phase epa.gov
3Discard the organic phase and adjust the aqueous phase pH to <2Protonate the acid to its neutral form (R-COOH) epa.gov
4Perform a second extraction with an organic solventExtract the neutral acid analyte into the organic phase epa.gov

Microextraction Techniques

In recent years, microextraction techniques have gained prominence as they align with the principles of green chemistry by significantly reducing solvent and sample volumes. These miniaturized versions of traditional extraction methods offer high enrichment factors and can often be combined with derivatization and automated for high-throughput analysis.

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient method that has been applied to the extraction of phenoxyacetic acid herbicides from water samples. researchgate.net In this technique, a mixture of an extraction solvent (e.g., chlorobenzene) and a disperser solvent (e.g., acetone) is rapidly injected into the aqueous sample. researchgate.net The disperser solvent's miscibility in both the organic and aqueous phases causes the extraction solvent to form fine droplets, creating a large surface area for rapid mass transfer of the analyte from the aqueous sample into the organic phase. Key parameters such as solvent type, ionic strength, and pH must be optimized to achieve high extraction efficiency. researchgate.net

Phase Transfer-Assisted Microextraction is another approach that has been successfully used for the determination of phenoxy herbicides. This method can be combined with simultaneous derivatization, which is often necessary to improve the volatility and chromatographic behavior of the acidic analytes for gas chromatography (GC) analysis. nih.gov The use of a phase transfer catalyst has been shown to be vital for the sensitive determination of these compounds, with one study reporting a 288-fold enrichment factor for a catalyzed procedure over a non-catalyzed one. nih.gov

Dispersive Solid-Phase Extraction (d-SPE) , often used as a clean-up step in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, has also been applied to the analysis of acidic herbicides in complex matrices like soil. researchgate.net In d-SPE, a small amount of sorbent material is added to the sample extract to remove interfering matrix components. For acidic herbicides, sorbents like acidic alumina have been shown to provide good recoveries. researchgate.net A combined LLE and d-SPE approach has also been developed to determine residues of phenoxyacid herbicides in river water. nih.gov

Table 3: Overview of Microextraction Techniques for Phenoxyalkanoic Acids

TechniquePrincipleKey AdvantagesReference
Dispersive Liquid-Liquid Microextraction (DLLME)Rapid partitioning of analyte between an aqueous sample and fine droplets of an extraction solvent.Fast, high enrichment factor, low solvent use. researchgate.net
Phase Transfer-Assisted MicroextractionUses a phase transfer catalyst to facilitate the movement of the analyte across the phase boundary, often with simultaneous derivatization.High enrichment factor, suitable for GC analysis of acidic compounds. nih.gov
Dispersive Solid-Phase Extraction (d-SPE)Sorbent is dispersed in the extract for matrix cleanup.Fast cleanup, effective for complex matrices. researchgate.net

Structure Activity Relationship Sar and Molecular Design Principles of 2 4 Methylphenoxy Butanoic Acid Derivatives

Elucidation of Key Structural Features Influencing Biological Interactions

The herbicidal effect of phenoxyalkanoic acids is not merely a matter of their general shape but is defined by specific structural motifs. The key components—the carboxylic acid side chain, the aromatic ring, and its substituents—each play a distinct and vital role in receptor binding and activation.

The length and structure of the carboxylic acid side chain are paramount in determining the mode of action and selectivity of phenoxy herbicides. While phenoxyacetic acids (with a two-carbon chain) are often directly active, derivatives with longer chains, such as phenoxybutyric acids, can function as propesticides. wikipedia.org

Specifically, compounds like 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) are converted into their corresponding highly active acetic acid analogues—in this case, MCPA—within susceptible plant species through the enzymatic process of β-oxidation. wikipedia.org This bioactivation is a key factor in their selective herbicidal action. The herbicidal activity is therefore dependent on the plant's enzymatic system to shorten the butanoic acid chain to an acetic acid chain.

Branching at the alpha-carbon of the acid side chain, as seen in 2-(4-Methylphenoxy)butanoic acid, also significantly influences activity. This branching creates a chiral center, introducing stereoisomerism which has profound implications for biological efficacy.

Side Chain StructureTypical Mode of ActionExample Compound
Acetic Acid (-OCH₂COOH)Directly active auxin mimicMCPA
Propionic Acid (-OCH(CH₃)COOH)Directly active; introduces chiralityMecoprop (B166265) (MCPP)
Butanoic Acid (-O(CH₂)₃COOH)Propesticide; requires β-oxidationMCPB

This table illustrates the influence of the carboxylic acid side chain on the mechanism of action of phenoxy herbicides.

The substitution pattern on the phenoxy ring dramatically modulates the electronic properties and, consequently, the biological activity of the molecule. nih.gov The presence, number, and position of substituents like methyl groups influence the molecule's ability to bind to auxin receptors. nih.govrsc.org

For instance, in the closely related herbicide MCPA, the methyl group is at the 2-position (ortho) of the phenoxy ring. This specific placement is crucial for its herbicidal activity. The methyl group in this compound is at the 4-position (para). This positional difference affects the electron distribution across the aromatic ring, which can alter binding affinity and specificity to the target protein. Studies on various substituted phenoxyacetic acids have shown that the position of substituents can significantly impact herbicidal potency. rsc.org

Substitution PatternRelated CompoundKey Feature
4-chloro-2-methylMCPA, MCPBHighly active, common substitution pattern. nih.gov
2,4-dichloro2,4-D, 2,4-DBAnother widely used, highly effective pattern. wikipedia.org
4-methylThis compoundThe para-methyl group influences electronic and steric interactions at the receptor site.

This table shows different substitution patterns on the phenoxy ring and their relevance in common phenoxy herbicides.

The introduction of a methyl group at the α-carbon of the alkanoic acid side chain, as in this compound, creates a chiral center. This results in the existence of two non-superimposable mirror images, or enantiomers: (R)-2-(4-Methylphenoxy)butanoic acid and (S)-2-(4-Methylphenoxy)butanoic acid.

It is a well-established principle in phenoxy herbicides that this stereochemistry is critical for biological activity. For analogous compounds like mecoprop and dichlorprop, the herbicidal (auxinic) activity resides almost exclusively in the (R)-enantiomer. wikipedia.org The (S)-enantiomer is typically inactive. This stereoselectivity arises because the auxin receptors are chiral, and only the (R)-enantiomer can achieve the correct three-dimensional orientation to bind effectively and elicit a biological response. It is therefore highly probable that the herbicidal activity of this compound is also stereospecific, with the (R)-isomer being the active form.

CompoundActive EnantiomerBiological Activity
Dichlorprop(R)-dichlorpropHerbicidally active auxin mimic. wikipedia.org
Mecoprop(R)-mecopropHerbicidally active auxin mimic. wikipedia.org
Fenoprop(R)-fenopropHerbicidally active auxin mimic. wikipedia.org
This compoundLikely (R)-isomerPredicted to be the active enantiomer based on analogues.

This table highlights the stereospecificity of herbicidal activity in chiral phenoxyalkanoic acids.

Computational Chemistry and Cheminformatics in Molecular Design

Computational techniques are invaluable tools for rationalizing the SAR of existing herbicides and for designing new, more effective molecules. Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide insights into the molecular properties that are difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov For phenoxyacetic acid derivatives, DFT calculations can determine various parameters that correlate with their biological activity. nih.gov

Researchers use DFT to model molecular geometries, calculate the distribution of electronic charge, and determine energetic parameters like deprotonation energy, which is relevant for the interaction of the carboxylic acid group with the receptor. nih.gov By analyzing these calculated properties for a series of related compounds, a quantitative structure-activity relationship (QSAR) can be developed. For example, the electronic charge distribution on the aromatic ring, influenced by substituents like the methyl group, can be precisely calculated and linked to binding affinity. nih.gov

Calculated DFT ParameterSignificance in SAR
Optimized Molecular GeometryPredicts the most stable 3D conformation of the molecule. nih.gov
Electron Density Distribution (NBO, ESP)Maps the electronic charges across the molecule, identifying regions important for intermolecular interactions. nih.gov
Deprotonation EnergyIndicates the ease of forming the carboxylate anion, the likely active form at the receptor site. nih.gov
Aromaticity IndicesQuantifies the π-electron delocalization in the phenoxy ring, which can influence binding. nih.gov

This table lists key parameters obtained from DFT calculations and their relevance in understanding the structure-activity relationships of phenoxy herbicides.

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com For auxin-mimicking herbicides, MD simulations are crucial for understanding their dynamic behavior and how they interact with their protein targets, such as the TIR1/AFB family of auxin co-receptors. researchgate.netnih.gov

These simulations can model the process of the herbicide molecule (the ligand) binding to the receptor's active site, revealing the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov MD simulations allow for the analysis of the conformational flexibility of both the ligand and the protein, showing how they might adapt to each other upon binding. mdpi.comnih.gov Parameters such as the binding free energy and the root-mean-square deviation (RMSD) of the protein structure can be calculated to assess the stability of the ligand-receptor complex, providing a dynamic picture of the molecular recognition event. researchgate.net

MD Simulation ParameterPurpose in Molecular Design
Binding Free Energy (e.g., MM/PBSA)Estimates the affinity of the herbicide for its receptor, helping to rank potential new derivatives. researchgate.net
Root-Mean-Square Deviation (RMSD)Measures the stability of the protein-ligand complex during the simulation. mdpi.comresearchgate.net
Intermolecular Interaction AnalysisIdentifies the specific amino acid residues and herbicide moieties involved in binding. nih.gov
Conformational SamplingExplores the different shapes the herbicide molecule can adopt and which of these are preferred for binding. nih.gov

This table outlines important parameters derived from Molecular Dynamics simulations and their application in the design of auxin-mimicking herbicides.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For derivatives of this compound, which belong to the class of phenoxyalkanoic acids, QSAR studies are crucial for understanding the structural requirements for their herbicidal activity, which often involves mimicking the natural auxin, indole-3-acetic acid. researchgate.netoup.com

QSAR models for phenoxyacetic acid derivatives have demonstrated that biological activity is often influenced by a combination of hydrophobic, electronic, and steric parameters of the substituents on the aromatic ring. nih.gov While specific QSAR models for this compound are not extensively found in public literature, we can extrapolate from studies on related compounds. A typical QSAR study on phenoxyalkanoic acids might involve the generation of a model that links the herbicidal activity (e.g., the concentration required for 50% growth inhibition, IC50) to descriptors such as the logarithm of the octanol-water partition coefficient (logP), Hammett's electronic parameter (σ), and molar refractivity (MR).

A hypothetical QSAR model for a series of this compound derivatives might look like the following, based on general principles observed in related compounds:

log(1/IC50) = k1 * cLogP + k2 * σ + k3 * MR + C

Where:

cLogP represents the calculated lipophilicity.

σ (sigma) represents the electronic effect of a substituent.

MR (Molar Refractivity) represents the steric bulk.

k1, k2, k3 are coefficients determined by regression analysis.

C is a constant.

The following interactive table illustrates hypothetical data for a QSAR study on a series of this compound derivatives, where substituents are varied on the phenyl ring.

Derivative Substituent (R) cLogP σ (para) MR Observed log(1/IC50) Predicted log(1/IC50)
1H3.100.001.034.504.52
24-Cl3.800.236.035.105.08
34-F3.280.060.924.754.73
44-CH33.65-0.175.654.804.81
54-NO22.850.787.364.204.25
63,4-diCl4.500.6011.065.505.48

Note: The data in this table is illustrative and designed to demonstrate the principles of a QSAR analysis.

In Silico Screening and Virtual Ligand Design

In silico screening and virtual ligand design are powerful computational techniques used to identify and design new molecules with desired biological activity from large compound libraries. rsc.org For this compound derivatives, these methods can be employed to discover novel herbicides that target specific auxin-binding proteins. nih.gov

The process often begins with the creation of a pharmacophore model based on the known active conformation of a ligand or the binding site of the target protein. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. rsc.org

Virtual screening of large chemical databases against the pharmacophore model can identify new scaffolds that fit the required features. Following this, molecular docking simulations can predict the binding mode and affinity of these "hits" within the target protein's active site. nih.gov This allows for the prioritization of compounds for synthesis and biological testing.

For instance, a virtual screening workflow to identify new this compound analogues could involve:

Target Selection: Identifying a key auxin-binding protein, such as Transport Inhibitor Response 1 (TIR1). oup.com

Pharmacophore Generation: Building a pharmacophore model based on the crystal structure of an auxin-like herbicide bound to TIR1. Key features would likely include a carboxylic acid group for interaction with key amino acid residues and a hydrophobic aromatic ring. researchgate.net

Database Screening: Screening a virtual library of compounds against the pharmacophore model.

Molecular Docking: Docking the filtered hits into the TIR1 binding pocket to predict binding affinity and pose.

Hit Selection and Optimization: Selecting the most promising candidates for chemical synthesis and further optimization.

Design Principles for Modulating Physicochemical Properties

The physicochemical properties of a molecule, such as lipophilicity, polarity, and flexibility, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its biological efficacy.

Computational Prediction of Lipophilicity and Polarity (e.g., cLogP, TPSA)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), and polarity, commonly quantified by the topological polar surface area (TPSA), are key parameters in drug and herbicide design. nih.govresearchgate.net High lipophilicity can enhance membrane permeability but may also lead to increased metabolic breakdown and non-specific toxicity. TPSA is a good predictor of a molecule's ability to form hydrogen bonds and is correlated with its permeability and bioavailability. researchgate.net

Computational tools can accurately predict these properties for virtual compounds, allowing for their optimization before synthesis. For this compound, the cLogP and TPSA can be modulated by introducing different substituents on the aromatic ring or modifying the butanoic acid side chain.

The table below provides calculated cLogP and TPSA values for hypothetical derivatives of this compound.

Derivative Substituent cLogP TPSA (Ų)
This compoundH~3.1~46.5
2-(4-Chloro-2-methylphenoxy)butanoic acid4-Cl~3.8~46.5
2-(4-Nitrophenoxy)butanoic acid4-NO2~2.8~92.3
2-(4-Aminophenoxy)butanoic acid4-NH2~2.5~72.7
2-(4-Methylphenoxy)butanamideAmide~2.6~69.6

Note: These values are estimations based on general substituent effects and are for illustrative purposes.

Strategies for Modifying Hydrogen Bonding Potentials

Hydrogen bonds play a critical role in the interaction of molecules with their biological targets. nih.gov The carboxylic acid moiety of this compound is a primary hydrogen bond donor and acceptor. libretexts.orgyoutube.com Modifying the hydrogen bonding potential can significantly impact binding affinity and selectivity.

Strategies to modify hydrogen bonding potentials include:

Bioisosteric Replacement: Replacing the carboxylic acid with other acidic groups like a tetrazole or a hydroxamic acid can alter the pKa and hydrogen bonding geometry.

Introducing Hydrogen Bond Donors/Acceptors: Adding substituents like hydroxyl (-OH) or amino (-NH2) groups to the aromatic ring can introduce new hydrogen bonding interactions with the target protein. nih.gov

Masking Hydrogen Bonds: Converting the carboxylic acid to an ester or an amide can eliminate its hydrogen bond donating ability, which can be useful for modulating properties like membrane permeability. nih.gov

Conformational Analysis and Flexibility Studies

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. The flexibility of a molecule, or its ability to adopt different conformations, can also influence its binding affinity. For this compound, key areas of conformational flexibility include the ether linkage between the phenyl ring and the butanoic acid side chain, and the rotation around the single bonds of the butanoic acid chain. researchgate.netnih.gov

Conformational analysis can be performed using computational methods like molecular mechanics and quantum mechanics to determine the low-energy conformations of a molecule. These studies can reveal the preferred spatial arrangement of the aromatic ring and the carboxylic acid group, which is critical for proper binding to the auxin receptor. Understanding the conformational preferences allows for the design of more rigid analogues that are "pre-organized" for binding, potentially leading to increased affinity and selectivity. For instance, studies on phenoxyacetic acid derivatives have shown that the side-chain conformation can be either synclinal or antiperiplanar, and this can influence their crystal packing and interactions. researchgate.net

Biochemical Interactions and Mechanistic Insights of 2 4 Methylphenoxy Butanoic Acid Analogs

Investigation of Molecular Target Engagement and Binding Mechanisms

The biological activity of 2-(4-Methylphenoxy)butanoic acid and its analogs is intrinsically linked to their ability to interact with specific molecular targets within plant cells. These interactions, which include enzyme modulation and receptor binding, are the primary determinants of their herbicidal effects.

Enzyme Inhibition and Activation Studies

While direct and extensive enzyme inhibition or activation studies specifically on this compound are not widely documented in publicly available research, the metabolism of related phenoxybutyric acids provides critical insights into potential enzymatic interactions. For instance, in susceptible plants, phenoxybutyric herbicides like 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) undergo β-oxidation. agropages.com This metabolic process, analogous to fatty acid breakdown, shortens the butyric acid side chain to an acetic acid side chain, converting the less active pro-herbicide into a highly active herbicidal compound, in the case of MCPB, to 2-methyl-4-chlorophenoxyacetic acid (MCPA). agropages.com

This conversion is a crucial activation step, and the enzymes involved in the β-oxidation pathway are therefore key molecular targets. Mutants of Arabidopsis thaliana resistant to 2,4-dichlorophenoxybutyric acid (2,4-DB) have shown defects in glyoxysomal fatty acid β-oxidation, underscoring the importance of this pathway. nih.gov Specifically, a lack of the enzyme thiolase, which is involved in β-oxidation, confers resistance to 2,4-DB. nih.gov This suggests that the enzymes of the peroxisomal β-oxidation pathway are critical for the herbicidal activity of phenoxybutyric acids.

It is plausible that this compound is similarly converted to 2-(4-Methylphenoxy)acetic acid to exert its primary herbicidal effects. Therefore, the enzymes of the β-oxidation pathway can be considered primary molecular targets for this class of compounds.

Receptor Agonism/Antagonism at the Molecular Level

The primary mode of action for phenoxyalkanoic acids is their function as synthetic auxins. This mimicry is achieved through their binding to auxin receptors. The core components of the auxin signaling pathway are the Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) family of F-box proteins, which act as auxin co-receptors.

Studies on analogs such as 2,4-dichlorophenoxyacetic acid (2,4-D) have demonstrated that their auxinic activity and their ability to induce physiological responses like somatic embryogenesis are strongly correlated with their binding to the TIR1/AFB co-receptors. nih.gov The binding of an auxin or a synthetic auxin analog to the TIR1/AFB complex leads to the degradation of Aux/IAA transcriptional repressors, thereby activating auxin-responsive genes.

The structural characteristics of the phenoxyalkanoic acid, such as the substitutions on the aromatic ring and the nature of the carboxylic acid side chain, are critical for effective binding to these receptors. For instance, research on 2,4-D analogs has shown that a halogen at the 4-position of the phenoxy ring is important for high auxinic activity, while extending the carboxylate chain with an even number of carbons is tolerated. nih.gov Although specific binding studies on this compound are limited, its structural similarity to other active phenoxyalkanoic acids suggests that it likely acts as an agonist at the TIR1/AFB auxin co-receptors.

Interaction with Signal Transduction Pathways in Model Systems

The binding of phenoxyalkanoic acids to auxin receptors initiates a cascade of downstream signaling events. Two-component signal transduction systems are a primary means by which bacteria and plants sense and respond to environmental stimuli. nist.gov In the context of auxin signaling, the initial receptor binding event triggers changes in gene expression, protein activity, and ion transport, ultimately leading to the observable physiological effects. cymitquimica.com

The interaction with the TIR1/AFB-mediated ubiquitination pathway is a central event in auxin signal transduction. This leads to the degradation of Aux/IAA proteins and the subsequent transcription of auxin-responsive genes. These genes are involved in processes such as cell division, expansion, and differentiation. The uncontrolled activation of these pathways by synthetic auxins like this compound and its analogs leads to the disruption of normal plant growth and development.

Mechanistic Studies on Cellular Pathway Modulation

The herbicidal efficacy of this compound analogs is a direct consequence of their ability to modulate key cellular pathways, most notably those related to phytohormone signaling.

Influence on Phytohormone Signaling Mimicry (e.g., Auxin Activity)

The defining characteristic of this compound and its analogs is their ability to mimic the natural plant hormone indole-3-acetic acid (IAA), the most common auxin. nih.gov Synthetic auxins, due to their greater stability compared to endogenous auxins, can induce sustained and often exaggerated auxin responses. agropages.com

The structural similarity between phenoxyalkanoic acids and IAA allows them to be recognized by the auxin signaling machinery. This leads to a range of physiological effects characteristic of high auxin concentrations, including epinastic growth, stem and petiole elongation, and adventitious root formation. At herbicidal concentrations, these responses become uncontrolled, leading to tissue damage and plant death.

The table below compares the structures of this compound and some of its well-studied analogs, highlighting the structural features relevant to their auxin-like activity.

Compound NameChemical StructureKey Structural Features
This compound C₁₁H₁₄O₃4-methyl substitution on the phenoxy ring, butanoic acid side chain.
4-(4-Chloro-2-methylphenoxy)butanoic acid (MCPB) C₁₁H₁₃ClO₃4-chloro and 2-methyl substitutions on the phenoxy ring, butanoic acid side chain. nih.gov
2,4-Dichlorophenoxyacetic acid (2,4-D) C₈H₆Cl₂O₃2,4-dichloro substitutions on the phenoxy ring, acetic acid side chain. nih.gov
Indole-3-acetic acid (IAA) C₁₀H₉NO₂Indole ring, acetic acid side chain. The primary natural auxin.

Modulation of G Protein-Coupled Receptors (e.g., FFAR4)

While the primary mechanism of action for phenoxyalkanoic acids in plants is through the auxin signaling pathway, the potential for interaction with other receptor systems, such as G protein-coupled receptors (GPCRs), in other biological systems is an area of ongoing research. Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120, is a GPCR that is activated by long-chain fatty acids. scbt.com

Currently, there is no direct evidence in the scientific literature to suggest that this compound or its close herbicidal analogs are significant modulators of FFAR4. The known ligands for FFAR4 are typically long-chain fatty acids, and the structural similarity of phenoxyalkanoic acids to these ligands is not pronounced. Therefore, any interaction is considered unlikely based on current knowledge.

Biochemical Basis of Acyl Acid Amido Synthetase Interactions

Currently, there is a notable lack of specific research in publicly available scientific literature detailing the direct biochemical interactions between this compound or its close analogs and acyl acid amido synthetases. These enzymes, which catalyze the formation of an amide bond between a carboxylic acid and an amine, are a diverse group, and their specific interactions with xenobiotic compounds like phenoxyalkanoic acids have not been extensively characterized.

The structural features of this compound, specifically its carboxylic acid moiety, suggest a potential for interaction with enzymes that recognize fatty acids or other endogenous carboxylic acids. However, without experimental data, any discussion on the binding affinity, potential for catalysis, or inhibitory activity remains speculative. Future research, potentially employing techniques such as enzyme assays with purified acyl acid amido synthetases and the compound of interest, would be necessary to elucidate the biochemical basis of any such interactions.

Comparative Biochemical Analysis with Endogenous Metabolites and Synthetic Analogues

The metabolism of phenoxyalkanoic acid herbicides, a class to which this compound belongs, is significantly influenced by the substrate specificity of various modifying enzymes found in both plants and microorganisms. These enzymes are responsible for the detoxification and degradation of these xenobiotic compounds.

In soil microorganisms, the degradation of phenoxyalkanoic acids is often initiated by enzymes that exhibit a broad substrate specificity. For instance, a bacterial strain of Stenotrophomonas maltophilia has been shown to degrade a range of phenoxyalkanoic acids, including mecoprop (B166265), MCPA, and MCPB nih.gov. This indicates that the enzymes within this bacterium can accommodate variations in the aromatic ring substitution and the length of the alkanoic acid side chain. Studies on bacterial consortia capable of degrading 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) and 4-(4-chloro-2-methylphenoxy)butyric acid (MCPB) have identified various bacterial genera, including Stenotrophomonas, Brevundimonas, Pseudomonas, and Ochrobactrum, suggesting a diverse enzymatic machinery capable of acting on these compounds nih.gov. The initial step in the bacterial degradation of these herbicides is often the cleavage of the ether linkage nih.gov.

In plants, the aryloxyphenoxypropionate (AOPP) class of herbicides, which are structurally related to this compound, are known to be metabolized by several enzyme families, including cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and glycosyltransferases oup.com. The substrate specificity of these enzymes is a key determinant of herbicide selectivity and resistance in different plant species. For example, kinetic studies on two isoforms of acetyl-CoA carboxylase (ACCase) from maize leaves demonstrated differential inhibition by AOPP herbicides like quizalofop (B1680410) and fluazifop, highlighting the specificity of enzyme-inhibitor interactions nih.gov.

The following interactive table summarizes the kinetic parameters of maize ACCase isoforms with different inhibitors.

EnzymeInhibitorApparent Inhibition Constant (K')Hill Constant (n_app)Cooperativity
ACCase1 Quizalofop0.054 µM0.86Non-cooperative
ACCase1 Fluazifop21.8 µM1.16Non-cooperative
ACCase2 Quizalofop1.7 mM1.85Positive
ACCase2 Fluazifop140 mM1.59Positive

This data is derived from kinetic studies on maize leaf acetyl-CoA carboxylase isoforms nih.gov.

A primary metabolic transformation pathway for phenoxybutyric acid herbicides in susceptible plants is β-oxidation of the butyric acid side chain. This process is analogous to the catabolism of fatty acids. In this pathway, the four-carbon butyric acid side chain is shortened by two carbons, converting the phenoxybutyric acid into its corresponding phenoxyacetic acid derivative.

For instance, the herbicide 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) is metabolized in susceptible plants to 2-methyl-4-chlorophenoxyacetic acid (MCPA), which is the actual herbicidally active compound. Similarly, 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) is converted to the potent herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). This metabolic activation is a key aspect of the mode of action of these herbicides.

In soil microorganisms, the metabolic pathways can be more diverse. While β-oxidation can occur, another significant degradation route involves the cleavage of the ether bond that links the phenoxy ring to the alkanoic acid side chain nih.gov. This results in the formation of a substituted phenol (B47542) and the corresponding fatty acid. For example, the degradation of MCPB in some bacterial cultures leads to the formation of 4-chloro-2-methylphenol (B52076) nih.gov. Following the initial cleavage, the aromatic ring is typically further hydroxylated and eventually undergoes ring opening, leading to complete mineralization nih.gov.

The metabolic fate of this compound in biological systems has not been specifically detailed in the available literature. However, based on the metabolism of its close analogs, it is highly probable that it would also be a substrate for β-oxidation in plants, potentially leading to the formation of 2-(4-methylphenoxy)acetic acid. In microorganisms, both β-oxidation and ether cleavage are plausible degradation pathways.

X-ray Crystallography and Structural Biology of Compound-Target Complexes

X-ray crystallography is a powerful technique that provides atomic-level insights into the three-dimensional structure of molecules and their interactions with biological targets. In the context of herbicides, crystallographic studies of enzyme-inhibitor complexes have been instrumental in understanding their mechanism of action, the basis of their selectivity, and the mechanisms of resistance.

While a crystal structure of this compound complexed with a target enzyme is not currently available in the Protein Data Bank (PDB), numerous structures of related herbicides bound to their target enzymes have been resolved. These structures offer valuable information that can be extrapolated to understand the potential binding modes of this compound and its analogs.

A prominent example is the study of acetohydroxyacid synthase (AHAS), the target enzyme for several classes of herbicides. The crystal structure of Arabidopsis thaliana AHAS in complex with the pyrimidinyl-benzoate herbicide bispyribac-sodium (B1667525) (PDB ID: 5K3S) reveals that the inhibitor binds in the channel leading to the active site, thereby preventing substrate access rcsb.org. Similarly, the structure of AHAS with other herbicides has elucidated the specific amino acid residues crucial for binding and has helped to explain how mutations in these residues can confer resistance rcsb.org.

Another relevant example is adenylosuccinate synthetase, the target of the herbicide hydantocidin. The crystal structure of the enzyme in complex with the activated form of the herbicide (hydantocidin 5'-monophosphate) showed that the inhibitor mimics the binding of the natural feedback regulator, adenosine (B11128) 5'-monophosphate nih.gov. A bisubstrate hybrid inhibitor of adenylosuccinate synthetase has also been characterized by X-ray crystallography (PDB ID: 1QF5), providing further insights into inhibitor design rcsb.org.

The following interactive table summarizes key information from selected PDB entries of herbicide-enzyme complexes.

PDB IDEnzymeHerbicide/InhibitorResolution (Å)Organism
5K3S Acetohydroxyacid synthaseBispyribac-sodiumNot SpecifiedArabidopsis thaliana
1QF5 Adenylosuccinate synthetaseBisubstrate hybrid inhibitor2.00Escherichia coli
1T9C Acetohydroxyacid synthaseNot Specified (template for modeling)Not SpecifiedSaccharomyces cerevisiae
6DEL Acetohydroxyacid synthaseChlorimuron-ethylNot SpecifiedCandida albicans

This table provides a summary of crystallographic data for herbicide-enzyme complexes relevant to the discussion rcsb.orgrcsb.orgacs.org.

These structural studies provide a foundational framework for homology modeling and in silico docking studies of this compound with potential target enzymes. Such computational approaches, guided by the existing structural data of analogous compounds, can generate hypotheses about binding modes and affinities, which can then be tested experimentally.

Insufficient Data Available for Environmental Fate and Transformation of this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific data regarding the environmental fate, transformation, and ecological research of the chemical compound This compound .

The investigation sought to detail the abiotic and biotic degradation pathways of this specific phenoxybutanoic acid, including its photodegradation, hydrolytic stability, microbial degradation, enzymatic biotransformations, and biodegradation kinetics in various soil types.

Despite extensive queries, the search results did not yield specific studies or detailed research findings pertaining to this compound. The available literature predominantly focuses on other structurally related but distinct phenoxy herbicides, such as 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB), 2-methyl-4-chlorophenoxyacetic acid (MCPA), and 2,4-dichlorophenoxyacetic acid (2,4-D).

Consequently, it is not possible to provide a scientifically accurate and detailed article on the environmental behavior of this compound as per the requested outline. The specific data required to populate the sections on abiotic and biotic transformation pathways, including mechanisms, metabolites, and kinetics, are not present in the public domain or scientific databases accessed.

Therefore, the generation of the requested article focusing solely on the chemical compound “this compound” cannot be fulfilled at this time due to the absence of relevant research data.

Environmental Fate, Transformation, and Ecological Research of Phenoxybutanoic Acids

Adsorption, Leaching, and Mobility in Environmental Matrices

The environmental behavior of 2-(4-Methylphenoxy)butanoic acid, a member of the phenoxybutanoic acid herbicide group, is significantly influenced by its interactions with soil and water. Its potential to move within the environment is governed by processes of adsorption to soil particles and its subsequent potential for leaching into water systems.

Adsorption Isotherms and Mechanisms in Soil Organic Matter

The adsorption of this compound in soil is a critical process that dictates its availability for transport, degradation, and biological activity. Soil organic matter (SOM) is a primary sorbent for this and other phenoxy herbicides. The extent of adsorption is often described by isotherm models, such as the Freundlich and Langmuir equations, which provide insights into the herbicide's affinity for the soil matrix.

While specific isotherm data for this compound are limited in publicly available literature, research on the closely related compound 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) indicates that adsorption is significantly correlated with the organic carbon content of the soil. For phenoxy herbicides in general, the Freundlich isotherm model has been shown to be a good fit for adsorption data, suggesting a heterogeneous distribution of adsorption sites on the soil organic matter. The Freundlich equation is given by:

Cs = KfCe1/n

Where:

Cs is the amount of herbicide adsorbed per unit mass of soil.

Ce is the equilibrium concentration of the herbicide in the soil solution.

Kf is the Freundlich adsorption coefficient, indicating the adsorption capacity.

1/n is the Freundlich exponent, related to the intensity of adsorption.

A review of phenoxy herbicide sorption compiled soil-water distribution coefficients (Kd) and found that soil organic matter and iron oxides are the most relevant sorbents. For 4-(4-chloro-2-methylphenoxy)butanoic acid, a limited number of Kd values have been reported, highlighting the need for more extensive research to determine specific isotherm parameters for this compound across a range of soil types. The adsorption of phenoxyalkanoic acids, including MCPB, is also pH-dependent. At higher pH values, these acidic herbicides exist in their anionic form, and their adsorption can be influenced by the presence of metal cations, which can act as bridges between the herbicide and the negatively charged surfaces of soil organic matter and clay minerals.

Table 1: Adsorption Isotherm Models

Isotherm ModelEquationKey ParametersInterpretation
FreundlichCs = KfCe1/nKf (adsorption capacity), 1/n (adsorption intensity)Describes non-ideal and reversible adsorption on heterogeneous surfaces.
LangmuirCs = (KLCmaxCe) / (1 + KLCe)Cmax (maximum adsorption capacity), KL (Langmuir constant related to binding energy)Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites.

Leaching Potential in Various Soil Columns

The potential for this compound to leach through the soil profile and potentially contaminate groundwater is inversely related to its adsorption in soil. Leaching studies are typically conducted using soil columns under controlled laboratory conditions to simulate the movement of the herbicide under the influence of water flow.

Specific leaching studies for this compound are not widely reported. However, research on the mobility of other phenoxy herbicides, such as MCPA (2-methyl-4-chlorophenoxyacetic acid), provides valuable insights. These studies have shown that the mobility of phenoxy herbicides is highly dependent on soil properties, particularly organic matter content and pH. In soils with low organic matter, the leaching potential is generally higher.

For instance, studies on MCPA have demonstrated that in sandy soils with low organic carbon, a significant percentage of the applied herbicide can be found in the leachate. The presence of dissolved organic matter, such as humic and fulvic acids, can also influence the transport of these herbicides, either by acting as a carrier or by increasing retention.

Given the structural similarities, it can be inferred that this compound would exhibit comparable leaching behavior. Its mobility would be expected to be higher in coarse-textured soils with low organic matter content and lower in fine-textured soils rich in organic matter. The pH of the soil and infiltrating water would also play a crucial role, with higher pH potentially leading to increased mobility due to the anionic nature of the molecule.

Water-Bridging Mechanisms in Adsorption Processes

The adsorption of polar organic molecules like this compound onto mineral surfaces in soil can be mediated by water molecules through a mechanism known as water-bridging. This is particularly relevant for the interaction of anionic forms of phenoxy herbicides with clay minerals and metal oxides.

In this mechanism, a water molecule associated with a cation (e.g., Ca2+, Mg2+, Fe3+, Al3+) adsorbed on the surface of a clay mineral forms a hydrogen bond with the carboxylate group of the phenoxybutanoic acid anion. This creates a "bridge" between the mineral surface and the herbicide molecule. Divalent and trivalent cations are particularly effective in forming these bridges due to their higher charge density, which allows them to strongly coordinate with both the water molecules and the negatively charged sites on the clay minerals.

While direct experimental evidence for water-bridging mechanisms in the adsorption of this compound is scarce, the principle is well-established for other polar and anionic organic compounds in soil. Molecular dynamics simulations have shown that such water-bridged hydrogen bonds are crucial in the adsorption of biomolecules onto clay surfaces. Research on other phenoxyalkanoic acids suggests that at higher pH values, their anionic forms are predominantly adsorbed via bridges created by aluminum (Al3+) species. This indirect binding mechanism is a key factor in the retention of these herbicides in soils, especially in the subsoil where mineral surfaces may play a more dominant role in adsorption compared to organic matter.

Ecological Research on Environmental Presence and Transformation Products

The environmental impact of this compound is not only related to the parent compound but also to its transformation products, which can have their own toxicological profiles and environmental fates.

Research on the environmental occurrence of this compound and its specific metabolites is limited. Monitoring studies for pesticides in water bodies often focus on a broader range of more commonly used herbicides, and specific data for this compound are not always available.

However, based on the known degradation pathways of other phenoxy herbicides, it is anticipated that a key transformation product of this compound in the environment would be 4-chloro-2-methylphenol (B52076) . The degradation process in soil typically involves the microbial breakdown of the butanoic acid side chain.

Further ecological research is needed to:

Determine the environmental concentrations of this compound and its primary transformation products in various environmental compartments, including soil, surface water, and groundwater.

Evaluate the persistence and mobility of these transformation products.

Assess the ecotoxicological effects of the transformation products on non-target organisms.

Understanding the complete lifecycle of this compound in the environment, including the formation and fate of its transformation products, is essential for a comprehensive assessment of its ecological impact.

Future Research Avenues and Emerging Applications of 2 4 Methylphenoxy Butanoic Acid As a Chemical Scaffold

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of 2-(4-Methylphenoxy)butanoic acid is not widely documented in current literature, but its structure lends itself to established chemical reactions. Future research could focus on optimizing these pathways with an emphasis on sustainability and efficiency.

A primary conventional route would likely involve the Williamson ether synthesis, reacting p-cresol (B1678582) with an appropriate halo-derivative of butanoic acid, such as ethyl 2-bromobutanoate, followed by hydrolysis of the resulting ester. While effective, this method can be improved.

Future synthetic explorations could include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and potentially increase yields compared to conventional heating.

Phase-Transfer Catalysis: Using a phase-transfer catalyst could enhance the reaction rate between the aqueous phenoxide salt and the organic ester, reducing the need for harsh solvents and high temperatures.

Green Solvents: Investigating the use of more environmentally benign solvents, such as ionic liquids or supercritical fluids, could significantly improve the sustainability profile of the synthesis. wipo.int

Biocatalysis: Exploring enzymatic pathways for the synthesis could offer high stereoselectivity, a crucial aspect given the chiral center at the second carbon of the butanoic acid chain.

Table 1: Potential Synthetic Methodologies for this compound

Methodology Description Potential Advantages
Williamson Ether Synthesis Reaction of p-cresolate with an ethyl 2-halobutanoate, followed by ester hydrolysis. Well-established, reliable for phenoxy ethers.
Microwave-Assisted Synthesis Utilizes microwave irradiation to rapidly heat the reaction mixture. Reduced reaction times, improved energy efficiency.
Phase-Transfer Catalysis Employs a catalyst to facilitate the migration of a reactant from one phase into another where the reaction occurs. Milder reaction conditions, improved yields, suitability for scale-up.

| Biocatalytic Synthesis | Use of enzymes (e.g., lipases, etherases) to form the ether linkage or resolve the racemic acid. | High stereospecificity, environmentally friendly conditions. |

Advanced Structure-Based Drug Design for Chemical Biology Probes

The structural similarity of this compound to plant auxins suggests it could serve as a foundational scaffold for developing chemical biology probes. google.com Such probes are essential tools for studying biological systems by allowing researchers to track molecules, identify binding partners, and elucidate mechanisms of action.

Future research in this area could involve:

Computational Docking Studies: The first step would be to perform molecular docking simulations to predict how the (R)- and (S)-enantiomers of this compound might interact with the active sites of known auxin receptors or other relevant plant enzymes.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying the aromatic ring or the alkyl chain would help establish a clear SAR. nih.govnih.govresearchgate.net This would identify which parts of the molecule are crucial for binding and activity.

Probe Synthesis: Based on SAR data, the scaffold could be functionalized with reporter groups. For example, a fluorescent tag could be added for visualization in cellular imaging, or a biotin (B1667282) tag could be incorporated for use in pull-down assays to identify binding proteins. The existence of a terminal dimethylamino group in the side chain has been shown to be an important factor for the anti-tumour activity of some compounds. nih.gov

The chiral nature of this compound is particularly significant, as biological receptors are often stereospecific. Developing probes for each enantiomer would allow for a nuanced investigation of their respective biological roles.

Development of Innovative Analytical Techniques for Environmental Monitoring Research

Should this compound or its derivatives find use in any application that results in environmental release, robust analytical methods for its detection will be required. While no methods are specifically validated for this compound, the extensive literature on the analysis of other phenoxyalkanoic acids provides a clear blueprint. eurl-pesticides.eunih.govepa.govwaters.com

Key analytical techniques that would be developed include:

Gas Chromatography-Mass Spectrometry (GC-MS): This would likely require a derivatization step to convert the carboxylic acid into a more volatile ester (e.g., a methyl ester) prior to analysis. This is a standard and highly sensitive method for many herbicides. epa.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the modern method of choice for analyzing acidic herbicides in water and soil samples. eurl-pesticides.eunih.gov It offers high sensitivity and specificity and can often be performed with minimal sample preparation (direct injection). waters.com The development would involve optimizing chromatographic separation and identifying specific precursor-to-product ion transitions for unambiguous quantification.

Table 2: Hypothetical LC-MS/MS Parameters for Future Method Development

Analyte Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Mode

| This compound | 193.08 | 107.05 | 77.04 | Negative |

Note: These values are predictive, based on the molecule's structure, and would require experimental validation.

Interdisciplinary Research on Biological and Environmental Transformations

Microbial Degradation: Soil microorganisms are the primary drivers of phenoxyalkanoic acid degradation. nih.govacs.org Future research should aim to isolate and characterize bacterial or fungal strains capable of using this compound as a carbon source. Genera such as Cupriavidus and Stenotrophomonas are known to degrade related compounds. nih.govacs.org

Metabolic Pathways: The expected metabolic transformations would include:

β-Oxidation: The shortening of the butanoic acid side chain, a common pathway for phenoxybutyric acids to become active as herbicides. journals.co.za

Ring Hydroxylation: The enzymatic addition of a hydroxyl group to the aromatic ring, often a first step in ring cleavage. journals.co.za

Ether Cleavage: The breaking of the ether bond connecting the phenyl ring and the butanoic acid side chain.

Table 3: Predicted Biological Transformation Pathways

Transformation Pathway Description Implicated Enzymes (Predicted)
β-Oxidation Sequential removal of two-carbon units from the carboxylic acid side chain. Acyl-CoA Dehydrogenases
Aromatic Hydroxylation Introduction of -OH groups onto the p-tolyl ring. Monooxygenases, Dioxygenases

| Ether Cleavage | Scission of the C-O-C ether linkage. | Etherases |

Conceptualization of this compound as a Privileged Scaffold in Chemical Synthesis

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to provide useful ligands for more than one type of biological target. nih.govnih.gov The phenoxy group itself is considered a privileged moiety, appearing in numerous drugs across various therapeutic areas. nih.govmdpi.com

While this compound is not currently recognized as such, it possesses features that make it a strong candidate for conceptualization as a privileged scaffold for future discovery efforts:

Structural Simplicity and Modifiability: The scaffold is simple, containing an aromatic ring, an ether linkage, and a chiral carboxylic acid. Each of these points is amenable to synthetic modification, allowing for the creation of large, diverse chemical libraries.

Defined 3D-Pharmacophore: The ether linkage provides a specific bond angle, and the chiral center at C2 creates a defined three-dimensional arrangement of the aromatic and carboxylic acid groups. This is crucial for specific interactions with biological targets like enzymes or receptors.

Bioisosteric Potential: The phenoxyalkanoic acid framework can act as a bioisostere for other important biological molecules, enabling its use as a starting point for designing mimics or inhibitors.

By leveraging this scaffold, future research could lead to the development of novel compounds in areas beyond agrochemicals, potentially including pharmaceuticals or materials science. The key is to view the molecule not just as a single entity, but as a foundational building block for innovation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.